molecular formula C18H19NO3 B5871743 (2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5871743
M. Wt: 297.3 g/mol
InChI Key: SZONJZONAPJPLE-KPKJPENVSA-N
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Description

(2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of methoxy groups attached to benzyl and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methoxybenzaldehyde.

    Condensation Reaction: The 4-methoxybenzylamine reacts with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine undergoes an amidation reaction with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)propionamide.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

(2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.

    (2E)-N-(4-methoxybenzyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    (2E)-N-(4-methoxybenzyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methoxy group on the phenyl ring.

Uniqueness

(2E)-N-(4-methoxybenzyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of methoxy groups on both the benzyl and phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-8-3-14(4-9-16)7-12-18(20)19-13-15-5-10-17(22-2)11-6-15/h3-12H,13H2,1-2H3,(H,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONJZONAPJPLE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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